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N,N'-bis(4-chlorobenzyl)-2,5-pyridinedicarboxamide
Overview
Description
N,N’-bis(4-chlorobenzyl)-2,5-pyridinedicarboxamide is an organic compound belonging to the class of dialkylarylamines This compound is characterized by the presence of two 4-chlorobenzyl groups attached to a pyridine ring through amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-chlorobenzyl)-2,5-pyridinedicarboxamide typically involves the reaction of 4-chlorobenzylamine with 2,5-pyridinedicarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of N,N’-bis(4-chlorobenzyl)-2,5-pyridinedicarboxamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-chlorobenzyl)-2,5-pyridinedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N,N’-bis(4-chlorobenzyl)-2,5-pyridinedicarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N,N’-bis(4-chlorobenzyl)-2,5-pyridinedicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-chlorobenzyl)-1H-1,2,3,4-tetrazol-5-amine: This compound shares structural similarities but differs in the presence of a tetrazole ring instead of a pyridine ring.
N,N’-bis(4-chlorophenyl)thiourea: Another similar compound with thiourea functionality instead of the pyridinedicarboxamide structure.
Uniqueness
N,N’-bis(4-chlorobenzyl)-2,5-pyridinedicarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual 4-chlorobenzyl groups and pyridine ring make it a versatile compound for various applications.
Properties
IUPAC Name |
2-N,5-N-bis[(4-chlorophenyl)methyl]pyridine-2,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2/c22-17-6-1-14(2-7-17)11-25-20(27)16-5-10-19(24-13-16)21(28)26-12-15-3-8-18(23)9-4-15/h1-10,13H,11-12H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMBEVDZLQNQDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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